![molecular formula C10H14N2O2 B13557789 N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
N-[2-(2-Aminoethoxy)phenyl]acetamide
Description
N-[2-(2-Aminoethoxy)phenyl]acetamide (molecular formula: C₁₀H₁₅ClN₂O₂; molecular weight: 230.70 g/mol) is an acetamide derivative characterized by a phenyl ring substituted with an ethoxyamine side chain and an acetamide group. The compound’s hydrochloride salt form enhances its solubility and stability, making it a candidate for pharmaceutical and biochemical research . Its structure combines a flexible ethoxy linker with a polar amino group, which may facilitate interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
ZNVACMDNFJHZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Chloroacetyl Derivatives
One classical approach involves the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde derivatives under basic conditions and phase transfer catalysis. Specifically, the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal in the presence of a base and a phase transfer catalyst in an organic solvent-water biphasic system leads to the formation of the desired aminoethoxy substitution after subsequent salt formation with hydrogen chloride or bromide gas. This method allows for controlled reaction conditions and efficient conversion to the target compound.
Step | Reagents/Conditions | Purpose |
---|---|---|
Mix N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal | Base, phase transfer catalyst, organic solvent/water system | Nucleophilic substitution to introduce aminoethoxy group |
Separation of organic layer and solvent evaporation | - | Isolation of intermediate |
Treatment with dry HCl or HBr gas | - | Salt formation for purification |
Reduction of Arylazo Derivatives Followed by Alkylation
Another approach involves the preparation of acetamides via reduction of aminide salts followed by alkylation. For example, arylazo derivatives are prepared and then reduced using catalytic hydrogenation with platinum on carbon catalysts. The resulting aminopyridines or related intermediates undergo alkylation under microwave irradiation without solvent to yield mixtures of salts, which after reduction and purification yield acetamide derivatives structurally related to N-[2-(2-aminoethoxy)phenyl]acetamide.
Step | Reagents/Conditions | Outcome |
---|---|---|
Preparation of arylazo derivative | Diazonium salt reaction at low temperature | Formation of aminide intermediate |
Reduction with Pt/C catalyst | HCOOH/Et3N system | Cleavage of N-N bond, formation of aminopyridines |
Alkylation by microwave irradiation | Alkyl bromides, solvent-free | Formation of acetamide salts |
Acylation and Azidation Followed by Reduction
A multi-step synthesis involving acylation of an aminoethanone intermediate with haloacetyl chloride, followed by nucleophilic azidation and selective reductions, is documented for related compounds. This method is notable for its use of acetone-water solvent systems and selective reduction steps to achieve high purity of the final acetamide product. The azide intermediate is reduced with stannous chloride to yield the amino group, and the product is converted to its hydrochloride salt for isolation.
Step | Reagents/Conditions | Purpose |
---|---|---|
Reaction of aminoethanone with haloacetyl chloride and sodium acetate | Acetone-water solvent, 0°C | Formation of 2-chloroacetamide intermediate |
Nucleophilic azidation with sodium azide | Acetone solvent | Introduction of azide functionality |
Selective carbonyl reduction | Sodium borohydride | Conversion of keto group to alcohol |
Azide reduction | Stannous chloride | Formation of primary amine |
Salt formation | Concentrated HCl | Isolation as hydrochloride salt |
Improved Processes Avoiding Hazardous Reagents
Recent patents describe improved processes for related compounds that avoid hazardous reagents such as borane-tetrahydrofuran complexes and silica gel purification. These methods employ organic solvents like tetrahydrofuran, 2-methyl tetrahydrofuran, methyl tertiary butyl ether, acetonitrile, and toluene, with bases ranging from organic to inorganic types. The reactions are optimized for commercial scalability and purity, focusing on the preparation of intermediates that can be converted to this compound derivatives.
Feature | Description |
---|---|
Solvents | THF, 2-MeTHF, MTBE, acetonitrile, toluene |
Bases | Organic or inorganic bases |
Reaction volume | Typically 1-3 volumes of solvent |
Purification | Avoidance of silica gel chromatography |
Safety | Avoidance of hazardous reagents like borane-THF |
Comparative Summary Table of Preparation Methods
Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
---|---|---|---|---|
Nucleophilic substitution with chloroacetaldehyde dimethyl acetal | N-(2-phenyl)ethyl-2-aminoacetamide, base, phase transfer catalyst | Biphasic organic solvent/water, room temp to reflux | Controlled substitution, efficient salt formation | Requires phase transfer catalyst, multi-step workup |
Reduction of arylazo derivatives and alkylation | Diazonium salts, Pt/C catalyst, alkyl bromides | Low temp diazotization, microwave irradiation | High regioselectivity, solvent-free alkylation | Moderate yields, complex purification |
Acylation, azidation, and reduction | Haloacetyl chloride, sodium azide, NaBH4, SnCl2 | Low temp acylation, acetone solvent | High purity, selective reductions | Multi-step, use of azides requires caution |
Improved solvent/base processes | THF, 2-MeTHF, MTBE, organic/inorganic bases | Ambient to reflux, 1-3 volumes solvent | Scalable, safer reagents, avoids silica gel | Requires optimization for each substrate |
Research Findings and Practical Considerations
- The use of phase transfer catalysts and biphasic solvent systems enhances nucleophilic substitution efficiency.
- Microwave-assisted alkylation under solvent-free conditions can improve reaction rates but may complicate purification.
- Selective reductions of azide and carbonyl groups enable precise functional group transformations critical for the aminoethoxy side chain installation.
- Avoiding hazardous reagents and chromatographic purification is advantageous for industrial-scale synthesis, improving safety and cost-effectiveness.
- Reaction temperature control is crucial for regioselectivity and yield, as demonstrated in diazotization and alkylation steps.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Aminoethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-[2-(2-Aminoethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Aminoethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-[2-(2-Aminoethoxy)phenyl]acetamide and related compounds:
This compound
- Advantages: The amino group enhances water solubility, while the acetamide group stabilizes the molecule against enzymatic degradation.
N-(3-{2-[2-(4-Acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide
- Activity : The branched ethoxy chain may improve tissue penetration, making it suitable for sustained-release formulations .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Activity : Demonstrated antimicrobial efficacy due to the sulfanyl group’s ability to disrupt bacterial membranes .
Substituted Phenoxy Acetamides (e.g., N-cyclohexyl derivatives)
Physicochemical Properties
- Solubility: this compound’s hydrochloride salt (C₁₀H₁₅ClN₂O₂) has higher aqueous solubility than non-ionic analogues like N-(3-Amino-4-methoxyphenyl)acetamide .
- Stability : Sulfanyl-containing derivatives (e.g., ) show lower photostability compared to ethoxy-linked acetamides due to sulfur’s susceptibility to oxidation.
Q & A
Q. What are the standard synthetic routes for N-[2-(2-Aminoethoxy)phenyl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling 2-(2-aminoethoxy)phenol with acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine or K₂CO₃). For example, analogous acetamide syntheses use acetonitrile as a solvent, room-temperature stirring, and base-mediated deprotonation to facilitate nucleophilic acyl substitution . Key parameters to optimize include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Base selection : Weak bases (e.g., K₂CO₃) minimize decomposition of sensitive intermediates.
Post-synthesis, crude products are purified via column chromatography or recrystallization.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity (e.g., acetamide methyl protons at ~2.1 ppm, aromatic protons at 6.5–7.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Determine molecular ion peaks (e.g., ESI-MS for exact mass).
- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns, critical for understanding solid-state stability .
Q. Which in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric readouts (e.g., acetylcholinesterase inhibition for neuroactive compounds).
- Cell viability assays : MTT or resazurin-based assays in relevant cell lines (e.g., cancer cells for antiproliferative activity).
- Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets) to quantify IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies involving this compound?
- Methodological Answer :
- Purity assessment : Use HPLC (>95% purity) to rule out batch-to-batch variability .
- Isomer characterization : Chiral HPLC or NMR to detect stereochemical differences impacting activity.
- Experimental replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize inter-lab variability.
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, enzymes) .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time (≥100 ns trajectories).
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors .
Q. How can synthetic yield be improved for large-scale production of this compound?
- Methodological Answer :
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reaction efficiency .
- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce reaction time.
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent ratio, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.